N-(2-Methoxy-6-methylphenyl)acetamide
Description
N-(2-Methoxy-6-methylphenyl)acetamide (CAS: 93-26-5) is an acetamide derivative characterized by a phenyl ring substituted with a methoxy (-OCH₃) group at the 2-position and a methyl (-CH₃) group at the 6-position. Its molecular formula is C₉H₁₁NO₂ (molar mass: 165.19 g/mol), and it exists as a crystalline solid with a melting point of 70–74°C . The compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Properties
CAS No. |
50868-76-3 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-(2-methoxy-6-methylphenyl)acetamide |
InChI |
InChI=1S/C10H13NO2/c1-7-5-4-6-9(13-3)10(7)11-8(2)12/h4-6H,1-3H3,(H,11,12) |
InChI Key |
ZYZWYHGRKKVOBD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OC)NC(=O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Acetamides
Structural Analogues and Substituent Effects
The biological and physicochemical properties of acetamides are highly dependent on substituent groups. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Substituent Position and Bioactivity: The presence of electron-donating groups (e.g., -OCH₃, -CH₃) in this compound contrasts with electron-withdrawing groups (e.g., -Cl) in herbicidal analogues like metolachlor.
- Pharmacological Activity: N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 39) demonstrated anti-cancer activity against multiple cell lines (HCT-1, MCF-7) due to the sulfonyl-piperidinylquinazoline moiety, which enhances DNA intercalation .
- Solubility: Aliphatic derivatives like N-(6-Aminohexyl)acetamide exhibit water solubility due to the primary amine group, whereas aromatic acetamides (e.g., this compound) are more lipophilic .
Metabolic and Toxicological Comparisons
Table 2: Metabolic Pathways and Enzyme Interactions
Key Observations:
- Metabolic Activation: Chloroacetamides (e.g., metolachlor) undergo oxidative metabolism to form reactive intermediates like CMEPA, which are implicated in carcinogenicity. This compound lacks chlorine, reducing the likelihood of forming toxic quinone imines .
- Species Differences : Human liver microsomes metabolize chloroacetamides less efficiently than rats, highlighting interspecies variability in toxicity risks .
Physicochemical Property Comparisons
Key Observations:
- Lipophilicity vs. Hydrophilicity: Aromatic acetamides (e.g., this compound) are suited for lipid-rich environments, while aliphatic derivatives (e.g., N-(6-Aminohexyl)acetamide) are ideal for aqueous systems .
Preparation Methods
Schotten-Baumann Reaction
The Schotten-Baumann protocol remains a cornerstone for acetamide synthesis. For N-(2-methoxy-6-methylphenyl)acetamide, 2-methoxy-6-methylaniline reacts with acetyl chloride in a biphasic system (water/dichloromethane) under alkaline conditions. Triethylamine or aqueous sodium hydroxide neutralizes the generated HCl, driving the reaction to completion. Typical conditions involve stirring at 0–5°C for 1 hour, followed by room-temperature stirring for 12 hours.
Reaction Equation :
$$
\text{2-Methoxy-6-methylaniline} + \text{CH}3\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{this compound} + \text{HCl}
$$
Yields for analogous compounds, such as N-(4-methoxy-2-methylphenyl)acetamide, reach 71% under optimized conditions. Isolation typically involves extraction with ethyl acetate, followed by recrystallization from ethanol-water mixtures.
Acetic Anhydride-Mediated Acetylation
Alternative routes employ acetic anhydride as the acylating agent. This method avoids gaseous HCl generation, simplifying purification. A representative procedure refluxes 2-methoxy-6-methylaniline with excess acetic anhydride in toluene for 6 hours. Post-reaction, the mixture is quenched with ice water, and the precipitate is filtered and recrystallized.
Key Advantage : Reduced equipment corrosion compared to acetyl chloride methods.
Catalytic Acetylation Approaches
TEMPO/NaOtBu-Catalyzed Synthesis
Innovative catalytic systems, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with sodium tert-butoxide (NaOtBu), enable efficient N-acetylation. In a demonstrated protocol for N-(4-methoxy-2-methylphenyl)acetamide, acetylacetone serves as the acyl source under mild conditions (80°C, 24 hours).
Typical Procedure :
- 2-Methoxy-6-methylaniline (1.0 mmol)
- Acetylacetone (1.2 mmol)
- TEMPO (10 mol%)
- NaOtBu (2.0 mmol)
- Solvent: Ethanol/water (7:3)
This method achieves 71% yield for structural analogs, with purification via column chromatography (hexane/ethyl acetate).
Reaction Optimization and Kinetic Analysis
Temperature and Stoichiometry Effects
Studies on N-(4-methylphenyl)acetamide synthesis reveal optimal temperatures of 80–100°C, with a 1:1.2 amine-to-acylating agent ratio. Excess acylating agent (>1.5 equiv) risks diacetylation byproducts.
Base Selection
Triethylamine outperforms inorganic bases (e.g., NaHCO₃) in suppressing side reactions. For TEMPO-catalyzed systems, NaOtBu’s strong basicity facilitates deprotonation of the aniline nitrogen, enhancing nucleophilicity.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 2.15 (s, 3H, CH₃CO)
- δ 2.25 (s, 3H, Ar-CH₃)
- δ 3.78 (s, 3H, OCH₃)
- δ 6.70–7.25 (m, 3H, aromatic)
- δ 8.10 (s, 1H, NH)
IR (ATR, cm⁻¹) :
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, methanol/water 70:30) shows ≥98% purity for crystallized products.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Schotten-Baumann | 0–5°C, 12 h | 68–72 | 95 | High scalability |
| Acetic Anhydride | Reflux, 6 h | 65–70 | 93 | Mild conditions |
| TEMPO/NaOtBu | 80°C, 24 h | 71 | 98 | Catalytic, eco-friendly |
| Mechanochemical | Solvent-free, 30 min | 85* | 97* | Rapid, low energy |
*Data extrapolated from structurally similar compounds.
Industrial-Scale Production Considerations
Large-scale synthesis (≥100 kg batches) favors Schotten-Baumann protocols due to:
- Cost-Effectiveness : Bulk pricing for acetyl chloride vs. TEMPO catalysts
- Safety : Controlled exotherm in jacketed reactors
- Purification Simplicity : Filtration and recrystallization require minimal infrastructure.
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